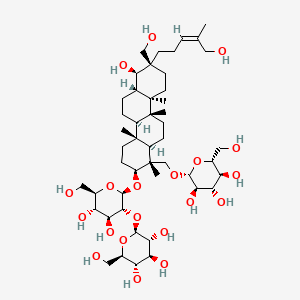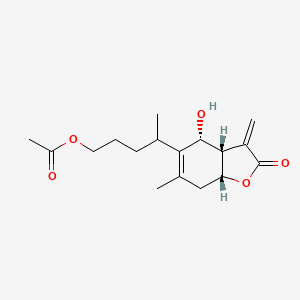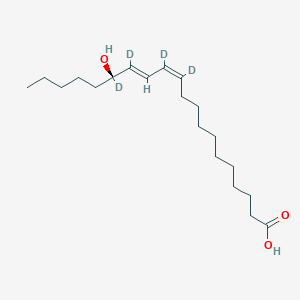
Hosenkoside C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hosenkoside C est un glycoside de type baccharane isolé des graines séchées d'Impatiens balsamina L. Ce composé a suscité l'intérêt en raison de ses activités biologiques potentielles, y compris ses propriétés antitumorales .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Hosenkoside C est généralement isolé de sources naturelles plutôt que synthétisé chimiquement. Le processus d'extraction implique le séchage des graines d'Impatiens balsamina L., suivi d'une extraction par solvant et de techniques chromatographiques pour purifier le composé .
Méthodes de production industrielle : Actuellement, il n'existe aucune méthode de production industrielle à grande échelle pour this compound. Le composé est principalement obtenu par extraction à l'échelle du laboratoire à partir de sources végétales .
Analyse Des Réactions Chimiques
Types de réactions : Hosenkoside C peut subir diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la glycosylation.
Réactifs et conditions courants :
Hydrolyse : Des conditions acides ou enzymatiques peuvent décomposer this compound en ses composants glucidiques et aglycones.
Oxydation : Des agents oxydants forts peuvent modifier la structure du glycoside, modifiant potentiellement son activité biologique.
Glycosylation : La glycosylation enzymatique ou chimique peut ajouter des fragments glucidiques à la partie aglycone de this compound.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers glycosides et aglycones, en fonction des conditions de réaction spécifiques .
4. Applications de la Recherche Scientifique
Chimie : Utilisé comme composé de référence dans l'étude des glycosides et de leurs propriétés chimiques.
Biologie : Investigué pour son rôle dans le métabolisme des plantes et les mécanismes de défense.
Médecine : Exploré pour ses propriétés antitumorales et anti-inflammatoires.
5. Mécanisme d'Action
This compound exerce ses effets principalement par son interaction avec les voies cellulaires impliquées dans l'inflammation et la prolifération cellulaire. Le composé s'est avéré inhiber la croissance des cellules cancéreuses en induisant l'apoptose et en inhibant la progression du cycle cellulaire. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais on pense que this compound interagit avec des molécules de signalisation clés impliquées dans ces processus .
Applications De Recherche Scientifique
Mécanisme D'action
Hosenkoside C exerts its effects primarily through its interaction with cellular pathways involved in inflammation and cell proliferation. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The exact molecular targets and pathways are still under investigation, but it is believed that this compound interacts with key signaling molecules involved in these processes .
Comparaison Avec Des Composés Similaires
Hosenkoside C fait partie d'une famille de glycosides de type baccharane, qui comprend des composés tels que Hosenkoside A, Hosenkoside B, Hosenkoside F, Hosenkoside M, Hosenkoside K et Hosenkoside G . Comparé à ces composés similaires, this compound est unique en raison de son motif de glycosylation spécifique et de ses activités biologiques puissantes.
Composés Similaires :
- Hosenkoside A
- Hosenkoside B
- Hosenkoside F
- Hosenkoside M
- Hosenkoside K
- Hosenkoside G
This compound se démarque par ses propriétés antitumorales potentielles, ce qui en fait un composé d'un intérêt significatif dans la recherche médicale .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O20/c1-23(17-49)7-6-12-48(21-53)16-15-46(4)24(40(48)62)8-9-29-44(2)13-11-30(45(3,28(44)10-14-47(29,46)5)22-63-41-37(60)34(57)31(54)25(18-50)64-41)67-43-39(36(59)33(56)27(20-52)66-43)68-42-38(61)35(58)32(55)26(19-51)65-42/h7,24-43,49-62H,6,8-22H2,1-5H3/b23-7-/t24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46-,47-,48-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMUCGXWCKWHRJ-PFRMLUNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CC[C@@]1(CC[C@@]2([C@@H]([C@H]1O)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)CO)/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)



![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B591292.png)
![4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B591294.png)
![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)




